molecular formula C9H12N2O2 B1613406 methyl 2-(dimethylamino)isonicotinate CAS No. 26156-52-5

methyl 2-(dimethylamino)isonicotinate

Cat. No.: B1613406
CAS No.: 26156-52-5
M. Wt: 180.2 g/mol
InChI Key: TUBHZFAKIADYFD-UHFFFAOYSA-N
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Description

methyl 2-(dimethylamino)isonicotinate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a dimethylamino group at the 2-position and a carboxylate ester group at the 4-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: methyl 2-(dimethylamino)isonicotinate can be synthesized through several methods. One common approach involves the reaction of 2-(dimethylamino)pyridine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-(dimethylamino)pyridine in an appropriate solvent such as dichloromethane.
  • Add a base, such as triethylamine, to the solution.
  • Slowly add methyl chloroformate to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by column chromatography to obtain methyl 2-(dimethylamino)pyridine-4-carboxylate.

Industrial Production Methods: Industrial production of methyl 2-(dimethylamino)pyridine-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: methyl 2-(dimethylamino)isonicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides and conditions involving polar aprotic solvents.

    Ester Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Ester Hydrolysis: 2-(dimethylamino)pyridine-4-carboxylic acid.

    Oxidation: Oxidized pyridine derivatives.

Scientific Research Applications

methyl 2-(dimethylamino)isonicotinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridine derivatives.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

methyl 2-(dimethylamino)isonicotinate can be compared with other pyridine derivatives such as:

    2-(dimethylamino)pyridine: Lacks the ester group, making it less reactive in esterification reactions.

    4-(dimethylamino)pyridine: Has the dimethylamino group at the 4-position, altering its reactivity and applications.

    Methyl 4-(dimethylamino)pyridine-2-carboxylate: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.

The uniqueness of methyl 2-(dimethylamino)pyridine-4-carboxylate lies in its specific functional group arrangement, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

methyl 2-(dimethylamino)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(2)8-6-7(4-5-10-8)9(12)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBHZFAKIADYFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40632081
Record name Methyl 2-(dimethylamino)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26156-52-5
Record name Methyl 2-(dimethylamino)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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